![molecular formula C21H14F2N2O3 B2715776 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-82-9](/img/structure/B2715776.png)
3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H14F2N2O3 and its molecular weight is 380.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
The molecular formula of this compound is C21H14F2N2O3, with a molecular weight of 380.3 g/mol. The compound features a dibenzooxazepin core which is known for various pharmacological activities.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 921889-82-9 |
Molecular Formula | C21H14F2N2O3 |
Molecular Weight | 380.3 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and entry into host cells. The dibenzooxazepin moiety may interact with viral proteins or host cell receptors to prevent infection.
- Antimicrobial Properties : Compounds derived from similar scaffolds have shown broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. This includes effectiveness against drug-resistant strains.
- Cytotoxic Effects : The compound may exhibit cytotoxicity towards cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Antiviral Studies
Recent research has highlighted the antiviral potential of compounds related to this compound. For instance:
- A study demonstrated that similar dibenzooxazepins significantly inhibited the replication of viruses during the entry phase into host cells. The effective concentration was reported at IC50 values ranging from 12.5 µg/mL to 20 µg/mL depending on the specific viral strain tested .
Antimicrobial Activity
In vitro analyses have shown that compounds with the dibenzooxazepin structure possess antimicrobial properties:
- A study focused on Streptomyces-derived metabolites revealed broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The metabolites exhibited minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of a compound structurally related to this compound against dengue virus (DENV). The study found:
- Inhibition Rates : The compound demonstrated up to 87% reduction in viral load at optimal concentrations during pre-treatment phases.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial effects of a related compound against various fungal pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 15 |
Vancomycin-resistant Enterococcus (VRE) | 20 |
Fusarium oxysporum | 25 |
The results indicated promising potential for treating infections caused by resistant strains .
Propiedades
IUPAC Name |
3,4-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3/c1-25-17-4-2-3-5-19(17)28-18-9-7-13(11-14(18)21(25)27)24-20(26)12-6-8-15(22)16(23)10-12/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUMVMLVSHHCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.